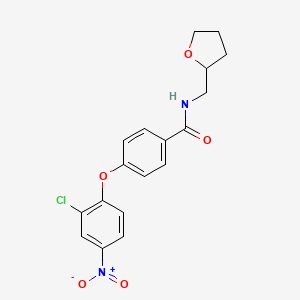![molecular formula C22H24N4O7 B4077640 ethyl 4-({2-[(4-morpholinylacetyl)amino]-5-nitrobenzoyl}amino)benzoate](/img/structure/B4077640.png)
ethyl 4-({2-[(4-morpholinylacetyl)amino]-5-nitrobenzoyl}amino)benzoate
説明
Ethyl 4-({2-[(4-morpholinylacetyl)amino]-5-nitrobenzoyl}amino)benzoate, also known as EMB, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in research. EMB belongs to the class of nitroaromatic compounds and has been found to possess various biochemical and physiological effects.
作用機序
The mechanism of action of ethyl 4-({2-[(4-morpholinylacetyl)amino]-5-nitrobenzoyl}amino)benzoate involves the inhibition of the enzyme topoisomerase II. This enzyme is involved in the regulation of DNA topology and plays a crucial role in DNA replication and repair. This compound binds to the enzyme and prevents it from carrying out its normal function, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. In addition to its anticancer and antibacterial properties, this compound has also been found to possess anti-inflammatory activity. It works by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been found to possess antioxidant activity, which is important in protecting cells from oxidative stress.
実験室実験の利点と制限
One of the advantages of using ethyl 4-({2-[(4-morpholinylacetyl)amino]-5-nitrobenzoyl}amino)benzoate in lab experiments is its specificity towards topoisomerase II. This allows for the study of the role of this enzyme in various cellular processes. However, one of the limitations of using this compound is its potential toxicity towards normal cells. Careful consideration must be taken when using this compound in experiments to ensure that the concentration used is not toxic to normal cells.
将来の方向性
There are several future directions for the study of ethyl 4-({2-[(4-morpholinylacetyl)amino]-5-nitrobenzoyl}amino)benzoate. One area of research is the development of this compound derivatives with improved efficacy and reduced toxicity. Another area of research is the study of the role of this compound in the treatment of viral infections. It has been found to possess antiviral activity against various strains of viruses including influenza A virus and herpes simplex virus. Finally, the study of the mechanisms of resistance to this compound in cancer cells is also an area of future research.
Conclusion:
In conclusion, this compound is a synthetic compound that has been found to possess various biochemical and physiological effects. It has potential applications in cancer research, bacterial infections, and inflammation. The mechanism of action of this compound involves the inhibition of the enzyme topoisomerase II. One of the advantages of using this compound in lab experiments is its specificity towards topoisomerase II, however, careful consideration must be taken to ensure that the concentration used is not toxic to normal cells. There are several future directions for the study of this compound including the development of this compound derivatives, the study of its role in viral infections, and the study of mechanisms of resistance to this compound in cancer cells.
科学的研究の応用
Ethyl 4-({2-[(4-morpholinylacetyl)amino]-5-nitrobenzoyl}amino)benzoate has been studied for its potential applications in cancer research. It has been found to inhibit the growth of various cancer cell lines including breast, prostate, and lung cancer cells. This compound works by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition to its anticancer properties, this compound has also been studied for its potential use in the treatment of bacterial infections. It has been found to possess antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
ethyl 4-[[2-[(2-morpholin-4-ylacetyl)amino]-5-nitrobenzoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O7/c1-2-33-22(29)15-3-5-16(6-4-15)23-21(28)18-13-17(26(30)31)7-8-19(18)24-20(27)14-25-9-11-32-12-10-25/h3-8,13H,2,9-12,14H2,1H3,(H,23,28)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDQWTMYNQAEEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-nitrophenoxy)ethyl]piperazine oxalate](/img/structure/B4077562.png)
![1-[4-(3-bromophenoxy)butyl]azepane oxalate](/img/structure/B4077586.png)
![N-(2,4-dimethylphenyl)-2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4077593.png)



![2-{[2-(4-nitrophenyl)propanoyl]amino}benzamide](/img/structure/B4077605.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide](/img/structure/B4077606.png)
![1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]piperazine oxalate](/img/structure/B4077612.png)
![1-[3-(3,4-dichlorophenoxy)propyl]azepane oxalate](/img/structure/B4077622.png)
![1-[2-(2-bromo-4-methylphenoxy)ethyl]azepane oxalate](/img/structure/B4077623.png)
![N-[3-(methoxymethyl)phenyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4077630.png)
![1-(2-fluorobenzyl)-3-hydroxy-3-({[(3-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B4077637.png)
![3-nitro-N-[3-(1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B4077641.png)
